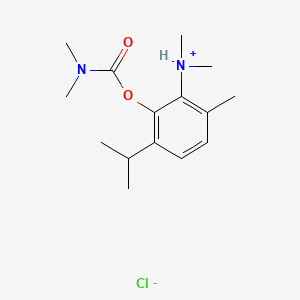
Carbamic acid, dimethyl-, 6-(dimethylamino)thymyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, dimethyl-, 6-(dimethylamino)thymyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes a carbamic acid ester and a dimethylamino group attached to a thymyl ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, 6-(dimethylamino)thymyl ester, hydrochloride typically involves the reaction of dimethylcarbamoyl chloride with 6-(dimethylamino)thymol in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Carbamic acid, dimethyl-, 6-(dimethylamino)thymyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.
科学的研究の応用
Carbamic acid, dimethyl-, 6-(dimethylamino)thymyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of various industrial products, including coatings and adhesives.
作用機序
The mechanism of action of carbamic acid, dimethyl-, 6-(dimethylamino)thymyl ester, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, leading to changes in their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Carbamic acid, dimethyl-, 3-(dimethylamino)phenyl ester
- Carbamic acid, N,N-dimethyl-, 5-[2-(dimethylamino)ethoxy]-2-nitrophenyl ester, hydrochloride
- Carbamic acid, [2-(dimethylamino)ethyl]-
Uniqueness
Carbamic acid, dimethyl-, 6-(dimethylamino)thymyl ester, hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a carbamic acid ester and a dimethylamino group attached to a thymyl ester sets it apart from other similar compounds, making it valuable for specific applications in research and industry.
特性
CAS番号 |
63884-73-1 |
|---|---|
分子式 |
C15H25ClN2O2 |
分子量 |
300.82 g/mol |
IUPAC名 |
[2-(dimethylcarbamoyloxy)-6-methyl-3-propan-2-ylphenyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-10(2)12-9-8-11(3)13(16(4)5)14(12)19-15(18)17(6)7;/h8-10H,1-7H3;1H |
InChIキー |
UXSRRVMHTPGAIX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C(C)C)OC(=O)N(C)C)[NH+](C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


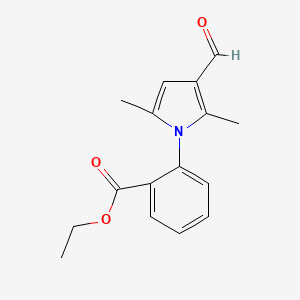
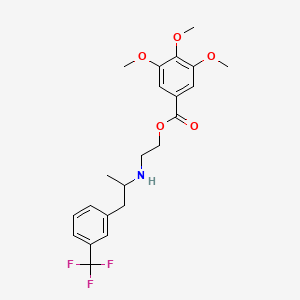
![ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13777855.png)
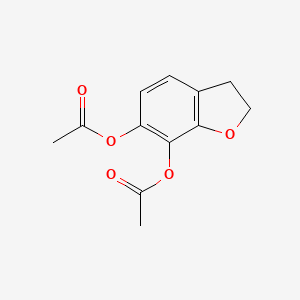

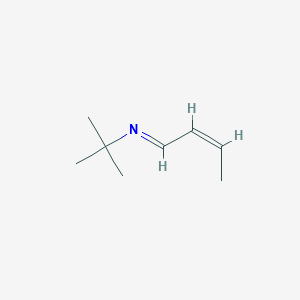
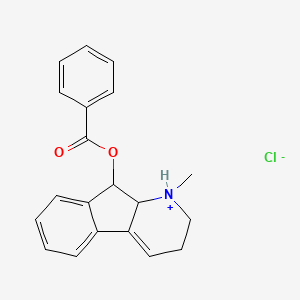
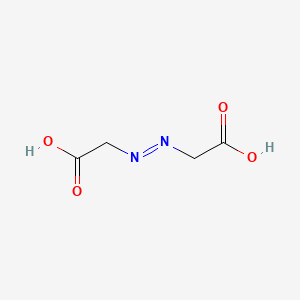

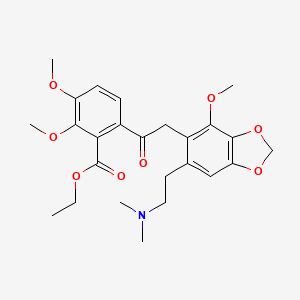

![Dicesium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13777902.png)
![4'-Formyl[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13777903.png)

